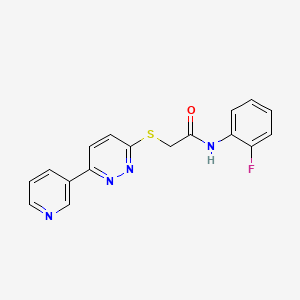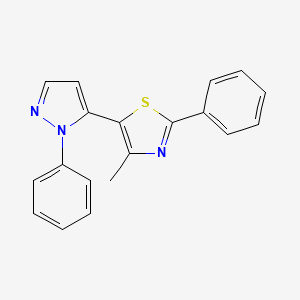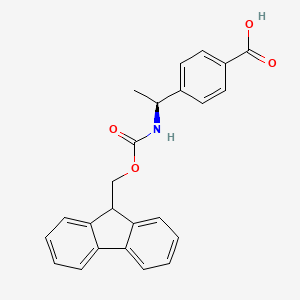
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the quinoxaline family, which includes pharmaceutical and industrial derivatives. Quinoxalines can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .
Synthesis Analysis
A regio-selectivity method for synthesizing 2,3-disubstituted-6-amino quinoxaline has been designed and studied. Researchers have explored its passive diffusion across the blood-brain barrier, quantified it using HPLC-MS/MS, and confirmed its presence in mice brain homogenate extraction .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is C11H9F3N2 . It has an average mass of approximately 226.2 Da .
Wissenschaftliche Forschungsanwendungen
Optical and Morphological Studies
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism behaviors. These compounds exhibit fluorescence in solid state and Aggregation Induced Emission (AIE) due to restricted intramolecular rotation. The presence of the electron-withdrawing trifluoromethyl group contributes to large Stoke’s shifts. Their applications in optical and morphological domains are significant, especially in developing new materials with unique optical characteristics (Rajalakshmi & Palanisami, 2020).
Electron Transport Materials
Quinoxaline-containing compounds, including derivatives of 2,3-dimethyl-6-(trifluoromethyl)quinoxaline, have been synthesized for use as electronic transporting materials in blue phosphorescent organic light emitting diodes (PhOLEDs). These compounds show favorable electron affinity and good thermostability, demonstrating their potential in enhancing the performance of PhOLEDs (Yin et al., 2016).
Synthesis Methods and Catalysis
Research has focused on developing efficient and novel methods for the synthesis of N-heterocycle-fused quinoxalines, including 2,3-dimethyl derivatives. The use of dimethyl sulfoxide as both a reactant and solvent has been explored, suggesting advancements in green chemistry and synthetic methodologies (Xie et al., 2017).
High-Throughput Screening for Synthesis Optimization
The synthesis of quinoxaline derivatives, including 2,3-dimethyl variants, has been enhanced using microdroplet-assisted reaction techniques. This approach significantly accelerates the synthesis process and improves yield, demonstrating a promising method for industrial fabrication of quinoxaline-based substances (Yang et al., 2020).
Photophysics and Electrochemistry
Studies have explored the photophysical and electrochemical behavior of quinoxaline derivatives, including 2,3-dimethyl variants. These investigations provide insights into the electronic structures and potential applications of these compounds in fields like photochemistry and electrochemical sensors (Angulo et al., 2010).
DNA Interactions and Biological Activity
Research on 2,3-bifunctionalized quinoxalines has investigated their interactions with DNA and their biological activities, including anticancer and antimicrobial potentials. This highlights the role of quinoxaline derivatives in the development of novel therapeutic agents (Waring et al., 2002).
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZEEUURVDTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2589468.png)



![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)